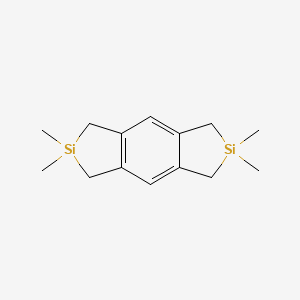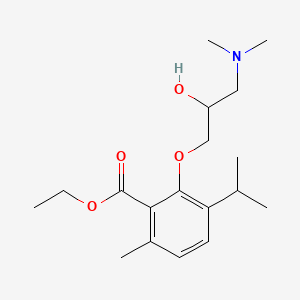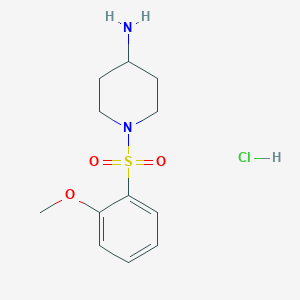
1-O-benzyl 2-O-(2,4,5-trichlorophenyl) (2S)-5-oxopyrrolidine-1,2-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“1-O-benzyl 2-O-(2,4,5-trichlorophenyl) (2S)-5-oxopyrrolidine-1,2-dicarboxylate” is a synthetic organic compound that belongs to the class of pyrrolidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “1-O-benzyl 2-O-(2,4,5-trichlorophenyl) (2S)-5-oxopyrrolidine-1,2-dicarboxylate” typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Benzyl and Trichlorophenyl Groups: These groups can be introduced through nucleophilic substitution reactions using benzyl chloride and 2,4,5-trichlorophenyl chloride, respectively.
Oxidation and Esterification: The final steps involve oxidation to introduce the oxo group and esterification to form the dicarboxylate ester.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions with optimized conditions for yield and purity. Common techniques include:
Catalytic Hydrogenation: To introduce hydrogen atoms selectively.
Column Chromatography: For purification of the final product.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to remove oxygen atoms or introduce hydrogen atoms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
科学研究应用
Chemistry
Synthesis of Complex Molecules: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Can act as catalysts or catalyst precursors in various chemical reactions.
Biology
Enzyme Inhibition: May act as inhibitors for specific enzymes, useful in biochemical research.
Protein Binding Studies: Used to study interactions with proteins and other biomolecules.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals due to its biological activity.
Therapeutic Agents: May have therapeutic potential for treating various diseases.
Industry
Material Science: Used in the development of new materials with specific properties.
Agriculture: Potential use as agrochemicals for pest control.
作用机制
The mechanism of action of “1-O-benzyl 2-O-(2,4,5-trichlorophenyl) (2S)-5-oxopyrrolidine-1,2-dicarboxylate” involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate their function.
Pathway Interference: Disrupting specific biochemical pathways within cells.
相似化合物的比较
Similar Compounds
1-O-benzyl 2-O-(2,4,5-trichlorophenyl) (2S)-5-oxopyrrolidine-1,2-dicarboxylate: Similar in structure but with different substituents.
2-O-(2,4,5-trichlorophenyl) (2S)-5-oxopyrrolidine-1,2-dicarboxylate: Lacks the benzyl group.
1-O-benzyl (2S)-5-oxopyrrolidine-1,2-dicarboxylate: Lacks the trichlorophenyl group.
Uniqueness
The uniqueness of “this compound” lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity.
属性
分子式 |
C19H14Cl3NO5 |
|---|---|
分子量 |
442.7 g/mol |
IUPAC 名称 |
1-O-benzyl 2-O-(2,4,5-trichlorophenyl) (2S)-5-oxopyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C19H14Cl3NO5/c20-12-8-14(22)16(9-13(12)21)28-18(25)15-6-7-17(24)23(15)19(26)27-10-11-4-2-1-3-5-11/h1-5,8-9,15H,6-7,10H2/t15-/m0/s1 |
InChI 键 |
FYEXIHDBKJSWRV-HNNXBMFYSA-N |
手性 SMILES |
C1CC(=O)N([C@@H]1C(=O)OC2=CC(=C(C=C2Cl)Cl)Cl)C(=O)OCC3=CC=CC=C3 |
规范 SMILES |
C1CC(=O)N(C1C(=O)OC2=CC(=C(C=C2Cl)Cl)Cl)C(=O)OCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


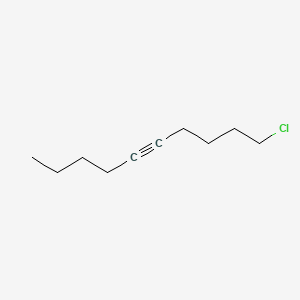
![4-Iodo-N-[3-(4-methyl-piperazin-1-YL)-propyl]-benzenesulfonamide dihydrochloride](/img/structure/B13798736.png)
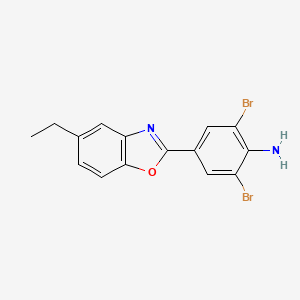

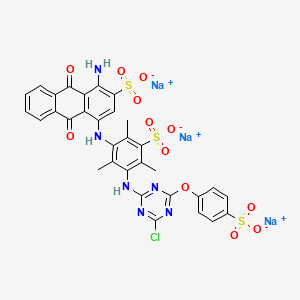
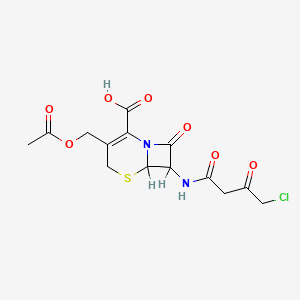
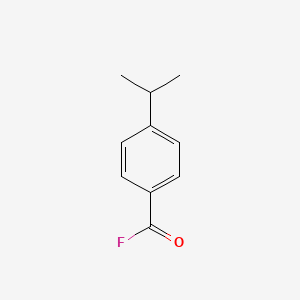
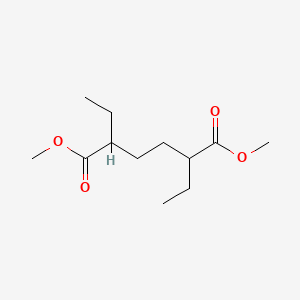
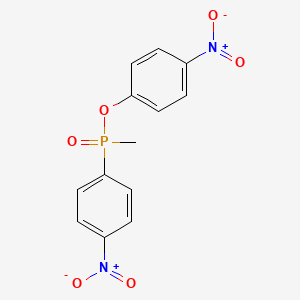
![(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxylic acid;sulfuric acid](/img/structure/B13798788.png)
![3,5-Dibromo-2-[(3,5-dinitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13798792.png)
